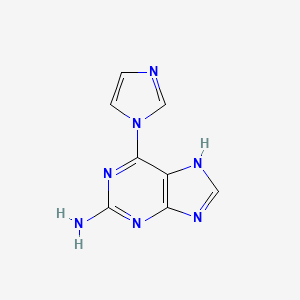

6-(1H-Imidazol-1-yl)-7H-purin-2-amine

Description

Historical and Theoretical Framework of Purine (B94841) and Imidazole (B134444) Heterocycles

The foundational structure of 6-(1H-Imidazol-1-yl)-7H-purin-2-amine is the purine ring system, a heterocyclic aromatic organic compound composed of a pyrimidine (B1678525) ring fused to an imidazole ring. wikipedia.orgrsc.org Purines are among the most widely distributed nitrogen-containing heterocycles in nature. wikipedia.org The history of heterocyclic chemistry, which underpins our understanding of these structures, began in the early 19th century. Notable early discoveries include the isolation of alloxan (B1665706) from uric acid (a purine derivative) by Brugnatelli in 1818 and the synthesis of furfural (B47365) in 1832. researchgate.net

Purine itself is an aromatic system that exists in four main tautomeric forms, distinguished by the position of a hydrogen atom on one of the four nitrogen atoms: 1-H, 3-H, 7-H, and 9-H. wikipedia.orgyoutube.com The stability of these tautomers is linked to their aromaticity, with the general order of stability being 9-H > 7-H > 3-H > 1-H. rsc.org While the 7-H and 9-H forms are the most predominant, the 7-H tautomer is generally favored in the solid crystalline state. wikipedia.orgyoutube.com

The imidazole ring, the other key component of the compound's scaffold, is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental building block in numerous natural products, including the amino acid histidine and, as a part of the purine system, in nucleic acids. researchgate.net

| Heterocycle | Ring Composition | Key Features |

| Purine | Fused Pyrimidine and Imidazole Rings | Aromatic, Exists in multiple tautomeric forms (7-H and 9-H are most common), Core of essential biomolecules. wikipedia.orgrsc.org |

| Imidazole | Five-membered ring with two Nitrogen atoms | Aromatic, Component of the amino acid histidine, Integral part of the purine structure. researchgate.net |

Significance of Purine-Imidazole Scaffolds in Chemical Biology Research

The fusion of purine and imidazole motifs, or their combination within a single molecule, creates a "privileged scaffold" that is of significant interest in medicinal chemistry and chemical biology. rsc.org The metabolic processes of virtually all living organisms are heavily dependent on purine derivatives, such as adenine (B156593) and guanine, which are the fundamental building blocks of DNA and RNA. rsc.orgiosrjournals.org

Purine-based structures are recognized for a wide spectrum of biological activities and therapeutic potential. rsc.orgnih.gov Synthetic and natural purine derivatives have been extensively investigated for various medicinal applications. nih.gov Their ability to function as substrates or inhibitors for enzymes involved in purine metabolism, or as agonists and antagonists for purinergic receptors, makes them versatile candidates for drug discovery. mdpi.com The purine scaffold is central to the development of agents for combating a range of diseases. nih.gov

Areas of Research for Purine Derivatives:

Anticancer Agents: Many purine analogues are developed to interfere with nucleic acid synthesis in cancer cells. rsc.orgnih.gov

Antiviral Compounds: They can act as mimics of natural nucleosides to inhibit viral replication. nih.govmdpi.com

Anti-inflammatory and Autoimmune Agents: Certain derivatives modulate immune responses. nih.gov

Biochemical Probes: Modified purines, such as fluorescent derivatives, are used to study biochemical mechanisms. mdpi.com

The linkage of an additional imidazole ring to a purine core, as seen in 6-(1H-Imidazol-1-yl)-7H-purin-2-amine, further expands the chemical space for creating molecules with unique biological activities. For instance, 2-amino-imidazole activated purine nucleotides have been studied in the context of prebiotic chemistry and nonenzymatic RNA replication. researchgate.net

Structural Elucidation and Isomeric Considerations relevant to 6-(1H-Imidazol-1-yl)-7H-purin-2-amine within Purine Derivatives

The chemical name 6-(1H-Imidazol-1-yl)-7H-purin-2-amine precisely defines the molecule's architecture. It consists of a purine core with an amine group (-NH₂) at the C2 position and an imidazole ring attached via its N1 atom to the C6 position of the purine. The "7H" designation specifies that the mobile hydrogen on the purine's imidazole ring resides on the N7 nitrogen atom.

Isomerism is a critical consideration for purine derivatives due to the potential for substitution at different positions and the existence of tautomers. The specific placement of the imidazole and amine groups, as well as the tautomeric state of the purine ring, gives rise to distinct isomers with potentially different chemical and biological properties.

For instance, a constitutional isomer of the title compound is 2-(1H-imidazol-1-yl)-7H-purin-6-amine. In this molecule, the positions of the imidazole and amine groups are swapped. While both molecules have the same molecular formula (C₈H₇N₇), their structural arrangement is different, which would lead to distinct chemical properties and biological interactions. uni.lu

Furthermore, the tautomerism of the purine ring itself introduces another layer of isomeric complexity. The 7H-purine tautomer specified in the title compound's name has a corresponding 9H-purine tautomer, 6-(1H-Imidazol-1-yl)-9H-purin-2-amine. The 7-H and 9-H tautomers often exist in equilibrium in solution, though one form may be more stable depending on the environment and the nature of the substituents. wikipedia.orgrsc.org

| Isomer Name | Molecular Formula | Structural Description | Key Difference from Title Compound |

| 6-(1H-Imidazol-1-yl)-7H-purin-2-amine | C₈H₇N₇ | Imidazole at C6, Amine at C2, Purine is 7H tautomer. | (Reference Compound) |

| 2-(1H-Imidazol-1-yl)-7H-purin-6-amine | C₈H₇N₇ | Imidazole at C2, Amine at C6, Purine is 7H tautomer. uni.lu | Positional Isomer: Substituents are swapped. |

| 6-(1H-Imidazol-1-yl)-9H-purin-2-amine | C₈H₇N₇ | Imidazole at C6, Amine at C2, Purine is 9H tautomer. | Tautomer: Hydrogen is on N9 instead of N7. |

Structure

3D Structure

Properties

IUPAC Name |

6-imidazol-1-yl-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N7/c9-8-13-6-5(11-3-12-6)7(14-8)15-2-1-10-4-15/h1-4H,(H3,9,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURMPKHWPJZXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC(=NC3=C2NC=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 1h Imidazol 1 Yl 7h Purin 2 Amine and Its Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 6-(1H-Imidazol-1-yl)-7H-purin-2-amine, the most logical retrosynthetic disconnections involve the bonds forming the purine (B94841) ring and the bond connecting the imidazole (B134444) moiety to the purine core.

A primary disconnection can be made at the C6-N bond of the purine ring, which links the purine and imidazole rings. This is a common strategy in purine chemistry, as the C6 position is readily functionalized. This disconnection leads to two key precursors: an activated purine core and imidazole. Specifically, this suggests 2-amino-6-halopurine (e.g., 2-amino-6-chloropurine) and imidazole as the immediate precursors. This approach is advantageous as it utilizes a pre-formed, yet reactive, purine scaffold.

An alternative, more fundamental retrosynthetic approach involves dissecting the purine ring itself. Following the classical Traube purine synthesis, the imidazole portion of the purine ring is constructed onto a pre-existing pyrimidine (B1678525). This would disconnect the N7-C8 and C8-N9 bonds, leading to a 2,5,6-triaminopyrimidine derivative and a one-carbon source (like formic acid or an orthoformate).

This analysis identifies two primary sets of key precursors for synthetic strategies:

For late-stage imidazole introduction: 2-Amino-6-chloropurine (B14584) and Imidazole.

For de novo purine synthesis: A substituted 4,5-diaminopyrimidine (B145471) (specifically, pyrimidine-2,4,5-triamine) and a C1 building block (e.g., formic acid).

The choice of strategy depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Classical and Modern Synthetic Approaches to the Purine Core

The construction of the purine core is a well-established field in heterocyclic chemistry, with both classical and modern methods being widely employed.

The most prominent classical method for purine synthesis is the Traube purine synthesis , first reported in 1900. drugfuture.comslideshare.net This versatile method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon synthon to form the imidazole ring fused to the pyrimidine core. thieme-connect.deresearchgate.net

The general pathway involves:

Starting Material: A 4,5-diaminopyrimidine. For the target molecule, pyrimidine-2,4,5-triamine (B1267316) would be the appropriate starting material. nih.govresearchgate.net

Cyclizing Agent: A source for the C8 carbon, such as formic acid, triethyl orthoformate, or diethoxymethyl acetate. thieme-connect.denih.gov

Reaction: The diaminopyrimidine is heated with the cyclizing agent, often with a dehydrating agent or under conditions that drive off water, leading to the formation of the purine ring system. thieme-connect.de

This heterocyclization strategy is robust and allows for the synthesis of a wide variety of purine derivatives by simply changing the substituents on the starting pyrimidine or by using different one-carbon cyclizing agents to introduce a substituent at the C8 position. drugfuture.comthieme-connect.de

Modern synthetic approaches often utilize pre-formed purine rings and functionalize them using transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency, selectivity, and functional group tolerance. nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.orgrug.nllibretexts.org In the context of purine synthesis, it can be used to introduce the C2-amino group or other amino substituents at various positions on the purine ring by coupling an amine with a corresponding halopurine. researchgate.netorganic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and has evolved through several "generations" to accommodate a wide range of substrates. wikipedia.org

Suzuki coupling is another palladium-catalyzed reaction used to form carbon-carbon bonds between an organoboron compound (like a boronic acid) and a halide. This is particularly useful for synthesizing 6-arylpurines from 6-halopurines. nih.gov While not directly forming the target molecule, it is a key modern method for creating analogues with aryl substituents at the C6 position.

These modern strategies are complementary to classical ring-closure methods and are invaluable for the late-stage functionalization and derivatization of the purine core. nih.gov

The principles of green chemistry aim to make chemical synthesis more environmentally benign, efficient, and sustainable. nih.govmdpi.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like purines. rasayanjournal.co.in

Key green approaches applicable to purine synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and sometimes improve regioselectivity compared to conventional heating. researchgate.netnumberanalytics.com This is particularly effective for reactions like N-alkylation of purines. ub.edu

Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water or ethanol, or even performing reactions under solvent-free conditions. mdpi.com For instance, the dehalogenation of 6-chloropurine (B14466) has been successfully carried out in water under microwave irradiation. mdpi.com

Catalysis: The use of catalysts (as in the palladium-catalyzed reactions described above) is inherently green as it allows for reactions to proceed with high efficiency and selectivity, reducing byproducts and waste. numberanalytics.com

Atom Economy and Reduced Derivatization: Designing synthetic routes that incorporate most of the atoms from the reactants into the final product and avoid unnecessary protection/deprotection steps is a core principle. nih.gov One-pot and multicomponent reactions are examples of strategies that improve atom economy.

By incorporating these principles, the synthesis of 6-(1H-Imidazol-1-yl)-7H-purin-2-amine and its derivatives can be made more sustainable and efficient.

Strategies for Structural Modification and Analogue Synthesis of 6-(1H-Imidazol-1-yl)-7H-purin-2-amine

The synthesis of analogues is crucial for developing new therapeutic agents. For the target compound, this involves modifying the purine core or the imidazole substituent. A primary strategy involves nucleophilic aromatic substitution (SNAr) at the C6 position of a 2-aminopurine (B61359) precursor.

A common route starts with 2-amino-6-chloropurine. This precursor can be reacted with imidazole or various substituted imidazoles to generate a library of C6-imidazolyl analogues. nih.govacs.org Similarly, other N-nucleophiles can be used to generate a wide range of N6-substituted-2-aminopurines. nih.govbohrium.com

| Precursor | Reagent | Product Type | Reference |

| 2-Amino-6-chloropurine | Imidazole | 6-(Imidazol-1-yl) analogue | acs.org |

| 2-Amino-6-chloropurine | Substituted Imidazoles | 6-(Substituted-imidazol-1-yl) analogues | nih.gov |

| 2,6-Dichloropurine | Imidazole | 2-Chloro-6-(imidazol-1-yl)purine | acs.org |

| Guanosine (via multi-step) | Imidazole | 2-Amino-6-(imidazol-1-yl)purine | nih.gov |

This modular approach allows for the systematic exploration of the chemical space around the core scaffold.

The purine ring offers several positions for derivatization, allowing for fine-tuning of the molecule's properties. microbenotes.com

C6 Position: The C6 position is highly versatile. As mentioned, the imidazole group can be introduced via SNAr of a 6-chloropurine. acs.org Interestingly, the 6-(imidazol-1-yl) moiety itself can act as a leaving group, allowing for subsequent SNAr or Suzuki cross-coupling reactions to introduce other functionalities. researchgate.net This allows the imidazole to serve as a synthetic handle for further diversification.

C2 Position: The C2-amino group can be modified, for example, through reactions with electrophiles. Furthermore, if starting from a 2,6-dihalopurine, the C2 position can be functionalized. For instance, in 2,6-diazidopurines, selective nucleophilic substitution has been shown to occur at the C2 position, providing a route to 2-amino-6-azidopurines, which can be further modified. beilstein-journals.org

N7 and N9 Positions: Alkylation of the purine core is a common modification but often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. ub.edunih.gov The ratio of N7 to N9 alkylation is influenced by the alkylating agent, reaction conditions, and substituents on the purine ring. ub.edu A significant strategic advantage of having a bulky substituent at the C6 position, such as an imidazole ring, is that it can sterically hinder the N7 position. acs.orgresearchgate.net This steric shielding directs alkylation to occur regioselectively at the N9 position, which is often the desired outcome for biological activity. acs.orgresearchgate.net Conversely, specific methods have been developed for the regioselective N7 alkylation of 6-substituted purines using N-trimethylsilylated purines and a Lewis acid catalyst like SnCl4. nih.gov

The following table summarizes some derivatization strategies:

| Position | Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| C6 | Nucleophilic Aromatic Substitution (SNAr) | Imidazole / DMF / 65 °C | Introduction of imidazole group | acs.org |

| C6 | Suzuki Coupling | Arylboronic acids / Pd catalyst | Introduction of aryl groups (from 6-imidazolyl leaving group) | researchgate.net |

| C2 | Nucleophilic Aromatic Substitution (SNAr) | Secondary amines on 2,6-diazidopurine | Regioselective amination at C2 | beilstein-journals.org |

| N9 | Regioselective Alkylation | NaH, Alkyl halide / DMF | N9-alkylation, directed by C6-imidazole group | acs.org |

| N7 | Regioselective Alkylation | 1. HMDS; 2. t-Alkyl halide, SnCl4 | N7-alkylation | nih.gov |

Modifications of the Imidazole Moiety

Direct modification of the imidazole ring attached to the purine core allows for the fine-tuning of the molecule's steric and electronic properties. While specific examples detailing the direct modification of the imidazole moiety on 6-(1H-imidazol-1-yl)-7H-purin-2-amine are not extensively documented in the reviewed literature, synthetic strategies can be extrapolated from the known chemistry of purine and imidazole derivatives. Key approaches include alkylation, acylation, and the introduction of nitro groups.

For instance, the metabolism of the related compound 2-amino-6-[(1-methyl-4-nitro-5-imidazolyl)thio]purine in humans indicates that the imidazole ring can sustain both methylation and nitration. nih.gov This suggests that electrophilic substitution reactions on the imidazole ring of 6-(1H-imidazol-1-yl)-7H-purin-2-amine are feasible.

Alkylation of purine analogues often results in a mixture of regioisomers, with reactions occurring on both the purine and imidazole rings. researchgate.net The regioselectivity of N-alkylation on purine systems is influenced by the substituents present on the purine core. researchgate.net For example, N-benzylation of 2-chloro-8-(4-substituted)phenylpurines tends to occur on the imidazole ring. researchgate.net

Acylation reactions on aminoimidazole precursors of purines have also been reported, suggesting that the imidazole nitrogen atoms are susceptible to reaction with acylating agents. rsc.org These reactions typically involve treating the aminoimidazole with an acyl chloride or anhydride. rsc.org

Table 1: Potential Modifications of the Imidazole Moiety

| Modification Type | Reagents and Conditions (Hypothetical) | Potential Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., DMF) | 6-(N-Alkyl-1H-imidazol-1-yl)-7H-purin-2-amine |

| Nitration | Nitrating agent (e.g., HNO3/H2SO4) | 6-(Nitro-1H-imidazol-1-yl)-7H-purin-2-amine |

Note: The reactions and products in this table are hypothetical and based on the general reactivity of imidazole and purine systems. Specific experimental validation for 6-(1H-Imidazol-1-yl)-7H-purin-2-amine is required.

Introduction of Functional Groups for Advanced Research Applications (e.g., bioconjugation, probes)

The introduction of specific functional groups onto the 6-(1H-imidazol-1-yl)-7H-purin-2-amine scaffold can transform it into a powerful tool for biological research, enabling applications such as bioconjugation to proteins or nucleic acids, and the development of fluorescent probes to study molecular interactions.

A common strategy for developing such tools involves the attachment of a linker to the purine core, which can then be coupled to a reporter molecule like a fluorophore or a biotin (B1667282) tag. The N9 position of the purine ring is a frequent site for such modifications. For example, in the development of fluorescent probes for Heat Shock Protein 90 (Hsp90) based on a purine-scaffold inhibitor, PU-H71, various fluorophores were attached to the N9 position via different linkers. nih.govcornell.edu

One approach involved appending a six-carbon spacer to the N9 position, which was then reacted with fluorophores such as fluorescein (B123965) isothiocyanate (FITC), 4-nitrobenzo nih.govnih.govcornell.eduoxadiazole (NBD), or sulforhodamine 101 (Texas Red). nih.gov Another strategy involved direct reaction of a secondary amine on the N9-alkylamino chain of the purine scaffold with FITC or NBD-Cl. nih.gov

Table 2: Synthesis of Purine-Scaffold Fluorescent Probes (Analogous to PU-H71 Derivatives)

| Precursor | Fluorophore/Reagent | Reaction Conditions | Product |

|---|---|---|---|

| N9-(6-aminohexyl) derivative | Fluorescein isothiocyanate (FITC) | DMF, Et3N, rt, 12 h | N9-(6-(FITC-amido)hexyl) derivative |

| N9-(6-aminohexyl) derivative | Sulforhodamine 101 sulfonyl chloride (Texas Red) | DMF, 0-10°C, 12 h | N9-(6-(Texas Red-sulfonamido)hexyl) derivative |

| N9-(6-bromohexyl) derivative | N-(7-nitrobenzofurazan-4-yl)ethylenediamine (NBD derivative) | DMF, rt, 20 h | N9-(6-(NBD-aminoethylamino)hexyl) derivative |

| N9-(isopropylamino) derivative | Fluorescein isothiocyanate (FITC) | Et3N, DMF, rt, 5 h | N9-(N-isopropyl-N-(FITC)amino) derivative |

Another innovative approach for bioconjugation is the introduction of a reactive group, such as a vinyl group, onto the purine ring. For instance, 2-amino-6-vinylpurine has been utilized for the post-synthetic conjugation of oligodeoxynucleotides with various labels, including radioisotopes, spin labels, fluorescent dyes, and peptides. nih.govresearchgate.net This method involves reacting the vinylpurine-containing oligonucleotide with an amino-bearing nucleophile. nih.gov This strategy could potentially be adapted to the 6-(1H-imidazol-1-yl)-7H-purin-2-amine scaffold by first introducing a vinyl group at a suitable position on the purine ring.

The synthesis of purine conjugates with amino acids and peptides represents another avenue for creating advanced research tools. nih.govnih.gov These conjugates can be synthesized through nucleophilic substitution of a halogenated purine precursor with the desired amino acid or peptide. nih.gov For example, N-(purin-6-yl)dipeptides have been synthesized by reacting 6-chloropurine or 2-amino-6-chloropurine with dipeptides. nih.gov This approach could be used to attach peptide sequences for targeting specific cellular locations or for studying protein-protein interactions.

Despite a comprehensive search for scientific literature, detailed experimental data on the specific molecular interactions and mechanistic studies of the chemical compound 6-(1H-Imidazol-1-yl)-7H-purin-2-amine is not available in the public domain.

Published research with specific binding affinities, selectivity profiles, and enzyme inhibition data for this particular molecule in relation to enzymes of purine metabolism, riboswitches, or protein kinases could not be located. Consequently, the construction of a detailed, data-driven article adhering to the requested outline is not possible at this time.

Molecular Interactions and Mechanistic Studies Non Clinical

Cellular Effects in Model Systems (in vitro, non-therapeutic)

A review of scientific literature and bioassay databases indicates a lack of specific published studies detailing the cellular effects of 6-(1H-Imidazol-1-yl)-7H-purin-2-amine in model systems. However, the purine (B94841) and imidazole (B134444) scaffolds are core components of many biologically active molecules, and studies on analogous compounds provide a framework for understanding potential cellular activities.

Cell Line-Based Assays for Specific Biological Activities (e.g., cell cycle modulation, cell proliferation, gene expression)

While no specific data exists for 6-(1H-Imidazol-1-yl)-7H-purin-2-amine, research on related purine derivatives demonstrates common evaluation practices and outcomes in cell-based assays. Typically, novel purine analogs are screened for antiproliferative activity against a panel of human cancer cell lines.

Cell Proliferation: The cytotoxic effects of purine and imidazole derivatives are frequently measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses metabolic activity as an indicator of cell viability. For instance, various substituted purines have shown significant antiproliferative activity against cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), and HCT116 (colon carcinoma). The potency is often expressed as an IC50 value, which is the concentration required to inhibit cell growth by 50%.

Table 1: Illustrative Antiproliferative Activity of Analogous Purine Derivatives Against Human Cancer Cell Lines This table presents example data from related compounds to illustrate typical findings and is not data for 6-(1H-Imidazol-1-yl)-7H-purin-2-amine.

| Compound Type | Cell Line | Reported IC50 (µM) | Reference |

|---|---|---|---|

| Substituted Xanthine Derivative | MCF-7 | 0.8 | |

| Substituted Purine Derivative | MDA-MB-231 | 1.22 | |

| Benzimidazole Derivative (se-182) | HepG2 | 15.58 | |

| Benzimidazole Derivative (se-182) | A549 | 15.80 |

Cell Cycle Modulation: Compounds that inhibit cell proliferation are often investigated for their effects on cell cycle progression. Flow cytometry is the standard method used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on various 2-amino-imidazole and purine-based compounds have shown that they can induce cell cycle arrest, frequently at the G2/M phase. This arrest prevents cells from entering mitosis, ultimately leading to apoptosis or cell death. For example, certain 2-amino-1H-imidazol derivatives were found to cause a significant increase in the percentage of HL-60 cells in the G2/M phase.

Gene Expression: The effect of a compound on gene expression can provide insights into its mechanism of action. While no gene expression profiling studies have been published for 6-(1H-Imidazol-1-yl)-7H-purin-2-amine, such analyses are crucial in modern drug discovery. Techniques like microarray analysis or RNA-sequencing could reveal whether the compound alters pathways related to cell proliferation, apoptosis, or other cellular processes. For example, studies on other small molecules have identified changes in the expression of genes that regulate G-protein signaling or metabolic pathways.

Proteomic and Metabolomic Profiling in response to 6-(1H-Imidazol-1-yl)-7H-purin-2-amine Exposure

There are no specific proteomic or metabolomic studies available for 6-(1H-Imidazol-1-yl)-7H-purin-2-amine. These "omics" technologies provide a global view of the changes in proteins and metabolites within a cell upon exposure to a compound and are powerful tools for hypothesis generation regarding the mechanism of action.

Proteomics: Proteomic analysis can identify protein targets of a compound or downstream changes in protein expression. This is often accomplished using techniques like 2D-gel electrophoresis or mass spectrometry-based methods. Such an analysis could reveal if 6-(1H-Imidazol-1-yl)-7H-purin-2-amine affects the expression levels of key cell cycle regulators (e.g., cyclins, CDKs) or apoptotic proteins (e.g., caspases).

Metabolomics: Metabolomics investigates the global metabolic profile of a biological system. Given that the purine core of the title compound is central to cellular metabolism, a metabolomic study would be particularly relevant. Techniques like mass spectrometry or NMR spectroscopy could determine if the compound perturbs nucleotide biosynthesis, energy metabolism, or other related pathways. For example, purine antimetabolites are known to disrupt de novo purine biosynthesis, leading to a depletion of nucleotides necessary for cell proliferation.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Investigations

Specific SAR or SMR studies for 6-(1H-Imidazol-1-yl)-7H-purin-2-amine have not been published. However, the extensive research on purine and imidazole analogs as inhibitors of various enzymes (e.g., kinases, polymerases) provides a strong foundation for predicting key structural features.

Elucidation of Pharmacophores and Key Binding Motifs

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For purine-based compounds, the purine core itself is a critical pharmacophoric element, often mimicking endogenous ligands like adenosine (B11128) or guanine.

Pharmacophores: A general pharmacophore for a purine-based inhibitor often includes:

Hydrogen Bond Donors and Acceptors: The nitrogens and the exocyclic 2-amino group of the purine ring are key hydrogen bond donors and acceptors that often interact with the hinge region of a kinase active site.

Aromatic/Heterocyclic Core: The planar purine ring system provides a scaffold for hydrophobic and π-stacking interactions within a binding pocket.

Substituent Vectors: The positions where substitutions are made (like the 6-position) are crucial vectors that can be modified to enhance potency and selectivity by accessing adjacent pockets in the target protein. The imidazole ring at the 6-position likely serves this purpose, potentially forming additional interactions or influencing the electronic properties of the purine core.

In studies of related 2,6,9-trisubstituted purines, pharmacophore models have been developed that highlight the importance of hydrogen bond acceptors, donors, and hydrophobic features for inducing apoptosis in cancer cell lines.

Key Binding Motifs: The 2-amino group and the N7 and N9 nitrogens of the purine ring are classic motifs for binding to protein kinases. The 2-amino group can act as a hydrogen bond donor, while the ring nitrogens can act as acceptors. The imidazole ring, attached at the 6-position, provides an additional site for potential hydrogen bonding or hydrophobic interactions, which could be critical for target recognition and affinity.

Impact of Substituent Effects on Biological Activity and Selectivity

The biological activity of purine analogs is highly sensitive to the nature and position of substituents.

Substituents on the Purine Core:

Position 2: The 2-amino group is a common feature in many biologically active purines and is often crucial for activity.

Position 6: This position is frequently modified to explore different binding pockets and modulate selectivity. The attachment of the imidazole ring at this position is a key structural feature. The nature of the linker and the electronics of the attached ring can dramatically alter activity. For instance, in one study on purine derivatives, the presence of both a purine fragment and another heterocyclic system connected via a linker of a specific length was found to be crucial for cytotoxic activity.

Position 9 (or 7): Alkylation or substitution at the N9 or N7 position is a common strategy to improve cell permeability and target engagement.

Substituents on the Imidazole Ring: While the parent compound has an unsubstituted imidazole, modifications to this ring in analogous structures could fine-tune activity. Adding substituents to the imidazole ring could enhance hydrophobic interactions, introduce new hydrogen bonding opportunities, or sterically influence the preferred conformation of the molecule, thereby affecting its binding to a biological target. For example, studies on other imidazole-containing compounds have shown that the introduction of halogen atoms or bulky groups can improve antitumor activity.

Advanced Spectroscopic and Crystallographic Characterization in Research

X-ray Crystallography for Ligand-Protein Co-Crystal Structures

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of molecules, including how a ligand like a purine (B94841) derivative might interact with a protein target at an atomic level. This method involves crystallizing the protein in complex with the ligand and then diffracting X-rays off the crystal. The resulting diffraction pattern allows for the calculation of an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined.

This technique provides invaluable insights into the specific binding mode of a ligand, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with amino acid residues in the protein's active site. Such information is crucial for structure-based drug design, enabling the rational optimization of ligand affinity and selectivity. While crystallographic studies have been conducted on numerous purine and imidazole-containing compounds, specific co-crystal structures for 6-(1H-Imidazol-1-yl)-7H-purin-2-amine are not readily found in public databases like the Protein Data Bank (PDB).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Interaction Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of molecules in solution. For a compound like 6-(1H-Imidazol-1-yl)-7H-purin-2-amine, 1D NMR (¹H and ¹³C) would provide characteristic signals for each unique proton and carbon atom, confirming the compound's identity and purity. researchgate.netcore.ac.uk 2D NMR techniques, such as COSY, HSQC, and HMBC, would allow for the complete assignment of these signals by showing correlations between adjacent protons, protons and their directly attached carbons, and long-range proton-carbon couplings, respectively.

Furthermore, NMR is instrumental in conformational analysis, for instance, by using the Nuclear Overhauser Effect (NOE), which detects protons that are close in space. In the context of ligand-protein interactions, NMR techniques like saturation transfer difference (STD) and chemical shift perturbation (CSP) can identify which parts of the ligand are in close contact with the protein and map the binding site on the protein, respectively. Although general NMR protocols for purine analysis exist nih.govchemicalbook.com, specific, detailed NMR spectral data and interaction studies for 6-(1H-Imidazol-1-yl)-7H-purin-2-amine are not documented in the available literature.

Table 1: General ¹H and ¹³C NMR Chemical Shift Ranges for Related Heterocyclic Compounds This table presents typical chemical shift ranges for protons and carbons in purine and imidazole (B134444) rings and is for illustrative purposes only, as specific data for 6-(1H-Imidazol-1-yl)-7H-purin-2-amine is unavailable.

| Atom Type | Ring System | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Purine C-H | δ 8.0 - 9.0 |

| ¹H | Imidazole C-H | δ 7.0 - 8.0 |

| ¹H | Amine N-H | δ 5.0 - 8.0 (broad) |

| ¹³C | Purine C | δ 140 - 160 |

Mass Spectrometry-Based Approaches for Molecular Interaction and Biotransformation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and can be used to determine the exact molecular weight of a compound, confirming its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns obtained via tandem mass spectrometry (MS/MS) can further elucidate the structure of the molecule. plos.org

In drug discovery and development, MS is crucial for studying biotransformation and metabolism. By incubating the compound with liver microsomes or other metabolic systems and analyzing the resulting mixture by liquid chromatography-mass spectrometry (LC-MS), potential metabolites (e.g., hydroxylated, glucuronidated products) can be identified. nih.govresearchgate.net MS-based techniques can also probe non-covalent ligand-protein interactions. However, specific studies detailing the mass spectrometric analysis, fragmentation patterns, or metabolic profile of 6-(1H-Imidazol-1-yl)-7H-purin-2-amine are not available.

Optical Spectroscopy (e.g., Circular Dichroism, Fluorescence) for Ligand-Target Interaction Dynamics

Optical spectroscopy techniques are used to investigate the interactions between ligands and their biological targets. Fluorescence spectroscopy, for instance, can be employed if the ligand or the target protein has intrinsic fluorescence (e.g., from tryptophan residues). Binding events can cause a change in the fluorescence intensity or a shift in the emission wavelength, which can be used to determine binding affinities (Kd). While some purine analogs are designed to be fluorescent probes nih.govnih.gov, there is no information to suggest that 6-(1H-Imidazol-1-yl)-7H-purin-2-amine possesses intrinsic fluorescent properties suitable for such studies.

Circular Dichroism (CD) spectroscopy is used to study the secondary structure of proteins. Ligand binding can induce conformational changes in the protein, which may be detectable as a change in the CD spectrum. This can provide evidence of a ligand-target interaction and give insights into its effect on the protein's structure. No published CD or fluorescence studies involving 6-(1H-Imidazol-1-yl)-7H-purin-2-amine could be located.

Infrared (IR) and Raman Spectroscopy for Structural Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum shows absorption bands corresponding to specific functional groups and bond vibrations (e.g., N-H stretch, C=N stretch, C-H bend). These spectra provide a molecular "fingerprint" that can be used for structural confirmation. upm.edu.myupm.edu.my

For a molecule like 6-(1H-Imidazol-1-yl)-7H-purin-2-amine, IR and Raman spectroscopy would reveal characteristic vibrations for the purine and imidazole rings, as well as the primary amine group. For example, N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region, while C=N and C=C stretching vibrations of the aromatic rings would be found in the 1400-1650 cm⁻¹ range. core.ac.uk Analysis of these vibrational modes can also provide information about hydrogen bonding and tautomeric forms. Despite the utility of these techniques, specific IR or Raman spectral data and vibrational assignments for 6-(1H-Imidazol-1-yl)-7H-purin-2-amine are not present in the surveyed scientific literature.

Table 2: General IR Absorption Frequencies for Functional Groups in Purine/Imidazole Structures This table is illustrative and shows general frequency ranges. Specific values for the title compound are not available.

| Functional Group | Type of Vibration | Approximate Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=N (Ring) | Stretch | 1600 - 1680 |

| C=C (Ring) | Stretch | 1450 - 1600 |

Computational and Theoretical Studies of 6 1h Imidazol 1 Yl 7h Purin 2 Amine

Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Techniques for Separation, Purification, and Quantification in Research

Chromatographic methods are central to the analysis of "6-(1H-Imidazol-1-yl)-7H-purin-2-amine," providing the necessary resolution and sensitivity for complex sample matrices.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most prevalent techniques for the analysis of substituted purines like "6-(1H-Imidazol-1-yl)-7H-purin-2-amine". These methods offer high resolution, reproducibility, and the ability to quantify the compound in the presence of impurities or other components.

Reverse-phase HPLC is commonly employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve optimal separation of compounds with varying polarities. nih.gov

UHPLC systems, which use smaller particle-sized columns and higher pressures, can offer significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. researchgate.net For instance, a UHPLC method could be developed to significantly shorten the analysis time for "6-(1H-Imidazol-1-yl)-7H-purin-2-amine" while maintaining or even improving peak separation.

The following interactive table provides a hypothetical example of HPLC and UHPLC parameters that could be adapted for the analysis of "6-(1H-Imidazol-1-yl)-7H-purin-2-amine" based on methods for similar compounds.

| Parameter | HPLC Conditions | UHPLC Conditions |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol | Acetonitrile |

| Gradient | 5-95% B in 20 min | 10-90% B in 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detection | UV at 275 nm | UV at 275 nm |

| Injection Volume | 10 µL | 2 µL |

Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like purine (B94841) derivatives. However, GC can be employed for the analysis of "6-(1H-Imidazol-1-yl)-7H-purin-2-amine" if it is first converted into a volatile derivative through a process called derivatization. nih.gov Silylation is a common derivatization technique for compounds with active hydrogens, such as those found in the purine and imidazole (B134444) rings. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the compound. nih.govresearchgate.net

The derivatized "6-(1H-Imidazol-1-yl)-7H-purin-2-amine" can then be separated on a GC column, typically a capillary column with a non-polar stationary phase, and detected by a flame ionization detector (FID) or a mass spectrometer (MS).

Spectrometric Techniques for Quantitative Analysis in Biological Matrices (e.g., LC-MS/MS in cellular assays)

For the quantitative analysis of "6-(1H-Imidazol-1-yl)-7H-purin-2-amine" in complex biological matrices such as cell lysates or plasma, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the superior separation capabilities of HPLC or UHPLC with the high sensitivity and selectivity of tandem mass spectrometry.

In an LC-MS/MS assay, the compound is first separated from other matrix components by LC. The eluent from the LC column is then introduced into the mass spectrometer, where the molecules are ionized. The precursor ion corresponding to the protonated molecule of "6-(1H-Imidazol-1-yl)-7H-purin-2-amine" is then selected and fragmented to produce characteristic product ions. The detection and quantification are based on monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). nih.gov This high degree of specificity allows for accurate quantification even at very low concentrations.

The following table outlines a potential LC-MS/MS method for the quantification of "6-(1H-Imidazol-1-yl)-7H-purin-2-amine" in a cellular matrix.

| Parameter | Condition |

|---|---|

| LC System | UHPLC |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Fragment 1, Fragment 2 |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Electrophoretic Methods in the Study of Purine Derivatives

Electrophoretic methods, particularly capillary electrophoresis (CE), offer an alternative approach for the separation and analysis of purine derivatives. nih.govnih.gov CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte. For purine derivatives, which can be ionized in appropriate buffer systems, CE can provide high separation efficiency and short analysis times. scispace.com

In a typical CE method for purine analysis, a fused-silica capillary is filled with a background electrolyte (BGE), often a buffer at a specific pH. The sample is introduced into the capillary, and a high voltage is applied across its ends. The differential migration of the ions towards the detector allows for their separation. The use of additives like cyclodextrins in the BGE can further enhance the separation of structurally similar purine bases. nih.gov

While not as commonly used as HPLC for routine quantitative analysis, CE can be a valuable tool for certain research applications, such as studying the purity of a sample or investigating interactions between the compound and other molecules.

An exploration of the frontiers of research into 6-(1H-Imidazol-1-yl)-7H-purin-2-amine reveals a landscape ripe with opportunities for innovation and discovery. While the foundational knowledge of this purine derivative is established, its full potential across various scientific domains remains largely untapped. Future investigations are poised to delve into more efficient and sustainable production methods, uncover novel biological interactions, and harness its unique structure for applications beyond traditional pharmacology. This article outlines the prospective research trajectories that could define the next chapter in the scientific journey of this compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.